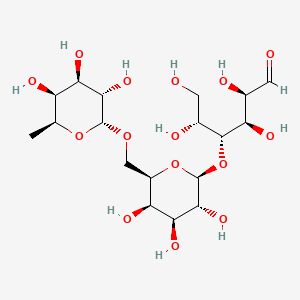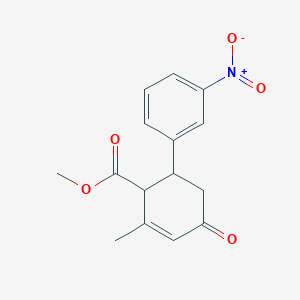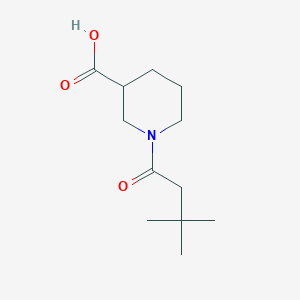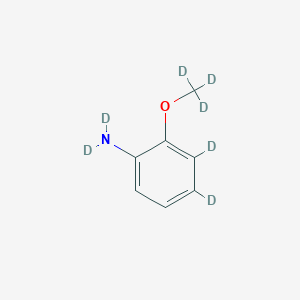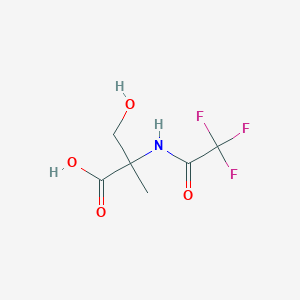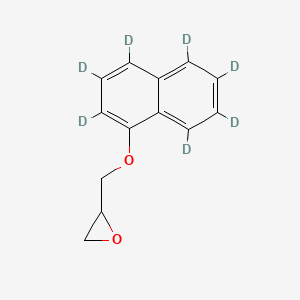
alpha-Naphthyl-d7 Glycidyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Naphthyl-d7 Glycidyl Ether: is a stable isotope-labeled compound with the molecular formula C13D7H5O2 and a molecular weight of 207.276 . This compound is a derivative of glycidyl ether, where the hydrogen atoms on the naphthyl ring are replaced with deuterium atoms. It is primarily used in scientific research for various applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including alpha-Naphthyl-d7 Glycidyl Ether, is the Williamson Ether Synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Analyse Chemischer Reaktionen
Types of Reactions: alpha-Naphthyl-d7 Glycidyl Ether can undergo various chemical reactions, including:
Oxidation: Ethers are generally resistant to oxidation, but under specific conditions, they can be oxidized to form peroxides.
Reduction: Ethers are typically inert to reduction reactions.
Common Reagents and Conditions:
Acidic Cleavage: Aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers into alcohol and alkyl halide products.
Williamson Ether Synthesis: Sodium hydride (NaH) is used to generate the alkoxide ion, which then reacts with an alkyl halide.
Major Products Formed:
Acidic Cleavage: The major products are alcohols and alkyl halides.
Williamson Ether Synthesis: The major product is the ether itself.
Wissenschaftliche Forschungsanwendungen
alpha-Naphthyl-d7 Glycidyl Ether is used in various scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: It can be used in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: It may be used in drug development and pharmacokinetic studies to understand the behavior of drugs in the body.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of alpha-Naphthyl-d7 Glycidyl Ether involves its ability to undergo nucleophilic substitution reactions. The ether oxygen can be protonated under acidic conditions, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 reaction mechanisms . The specific molecular targets and pathways depend on the context of its use in research or industrial applications.
Vergleich Mit ähnlichen Verbindungen
alpha-Naphthyl Glycidyl Ether: Similar in structure but without the deuterium labeling.
Other Glycidyl Ethers: Compounds like glycidyl phenyl ether and glycidyl methyl ether share similar chemical properties but differ in their substituents.
Uniqueness: alpha-Naphthyl-d7 Glycidyl Ether is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C13H12O2 |
|---|---|
Molekulargewicht |
207.28 g/mol |
IUPAC-Name |
2-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxymethyl]oxirane |
InChI |
InChI=1S/C13H12O2/c1-2-6-12-10(4-1)5-3-7-13(12)15-9-11-8-14-11/h1-7,11H,8-9H2/i1D,2D,3D,4D,5D,6D,7D |
InChI-Schlüssel |
QYYCPWLLBSSFBW-GSNKEKJESA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC3CO3)[2H])[2H])[2H])[2H])[2H] |
Kanonische SMILES |
C1C(O1)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


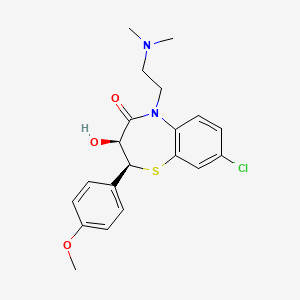
![2-[6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid;benzenesulfonic acid](/img/structure/B13404769.png)
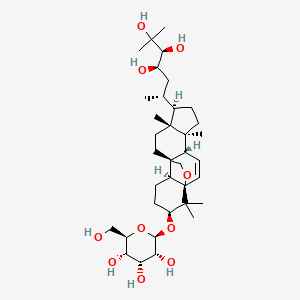
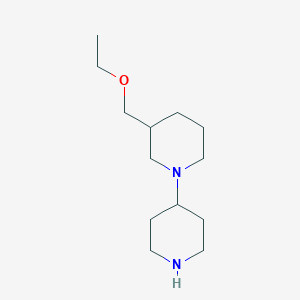
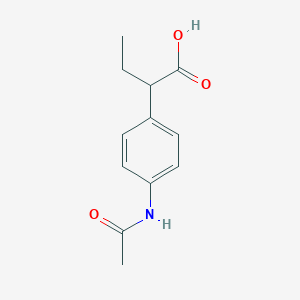
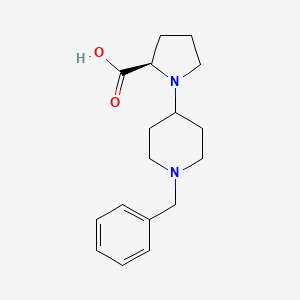
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
